8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate
Description
8-(Acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate is a coumarin-derived polycyclic compound characterized by a benzofurochromen scaffold substituted with acetyloxy groups. These compounds share the 6-oxo-6H-benzofurochromen core but differ in substituent patterns (e.g., hydroxyl vs. acetyloxy groups).
Coumarins and their derivatives are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
CAS No. |
38450-33-8 |
|---|---|
Molecular Formula |
C19H12O7 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(9-acetyloxy-6-oxo-[1]benzofuro[3,2-c]chromen-8-yl) acetate |
InChI |
InChI=1S/C19H12O7/c1-9(20)23-15-7-12-14(8-16(15)24-10(2)21)25-18-11-5-3-4-6-13(11)26-19(22)17(12)18/h3-8H,1-2H3 |
InChI Key |
BETHXGZMIQEZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate typically involves multi-step organic reactions. One common method includes the DBU-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones. This reaction involves a highly efficient domino sequence consisting of regioselective intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Oxo-6H-[1]benzofuro[3,2-c]chromene-3,8,9-triyl triacetate (C₂₁H₁₄O₉)
- Substituents : Acetyloxy groups at positions 3, 8, and 9.
- Molecular Weight : 410.334.
- Key Differences : The triacetylated derivative exhibits higher molecular weight and lipophilicity compared to the diacetylated or hydroxylated analogues. Enhanced lipophilicity may improve membrane permeability but could reduce aqueous solubility.
3,8-Dihydroxy-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate (C₁₇H₁₀O₇)
- Substituents : Hydroxyl groups at positions 3 and 8, with an acetyloxy group at position 9.
- Molecular Weight : 326.260.
- However, hydroxyl groups may also render the compound more susceptible to oxidative degradation.
9,10-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol (C₁₉H₁₈O₅, MW 326.34)
- Substituents : Methoxy groups at positions 9 and 10, a hydroxyl group at position 3, and partial saturation of the chromen ring.
- Key Differences : Ring saturation (6a,11a-dihydro) introduces conformational rigidity, which may affect binding to biological targets. Methoxy groups contribute to steric bulk and electron-donating effects, altering reactivity.
Cytotoxic Coumarin Derivatives
- Compound 7 (8-(acetyloxy)-3-(4-methanesulfonylphenyl)-2-oxo-2H-chromen-7-yl acetate) demonstrated potent cytotoxicity (CC₅₀ = 24 μM) in A549 lung cancer cells.
- Comparison : Sulfonyl groups (e.g., methanesulfonyl in Compound 7) enhance electrophilicity and receptor binding compared to acetyloxy groups. The triacetylated benzofurochromen derivative may exhibit reduced cytotoxicity due to decreased electrophilic character but could offer improved selectivity.
Anticancer Potential of Pyranocoumarins
- Derivatives like (9s,10r)-10-(acetyloxy)-8,8-dimethyl-2-oxo-9H,10H-pyrano[2,3-h]chromen-9-yl (2s)-2-methylbutanoate highlight the role of ester substitutions in modulating bioactivity.
- Key Insight: Acetyloxy groups at non-planar positions (e.g., 8 and 10) may hinder intercalation with DNA but improve interactions with hydrophobic enzyme pockets.
Data Tables
Q & A
Q. What controls are essential when evaluating this compound’s antioxidant activity?
- Methodological Answer : Include Trolox (water-soluble vitamin E analog) as a positive control in DPPH and ORAC assays. Pre-treat samples with catalase to rule out hydrogen peroxide interference. Note that acetyloxy groups may reduce radical scavenging compared to free hydroxyls, as observed in Psoralidin derivatives .
Q. How to design stability studies for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
